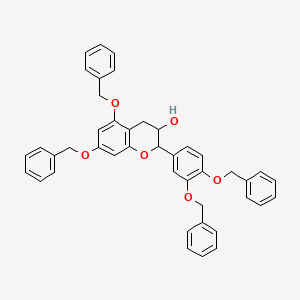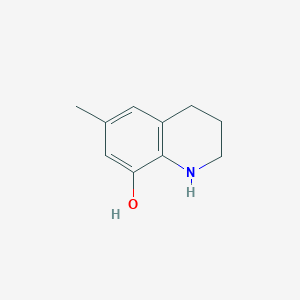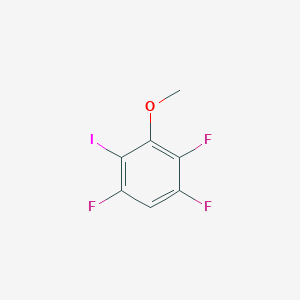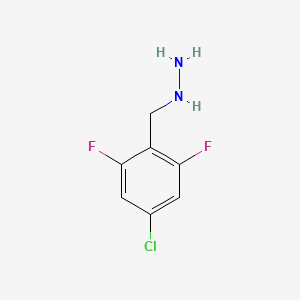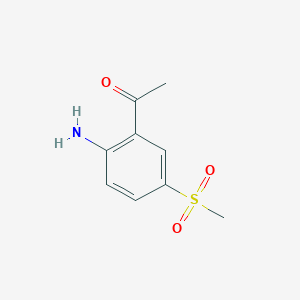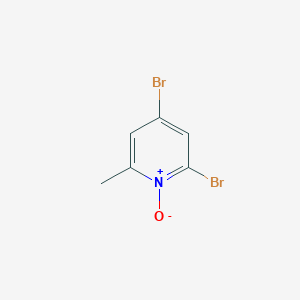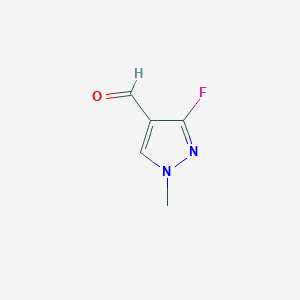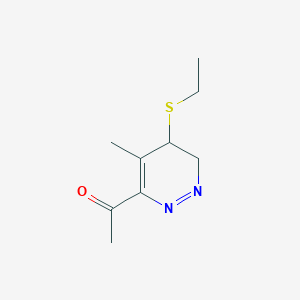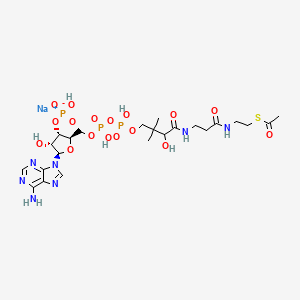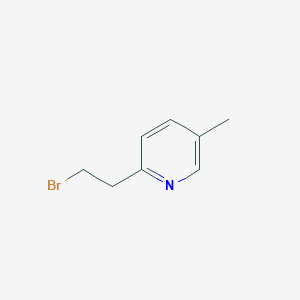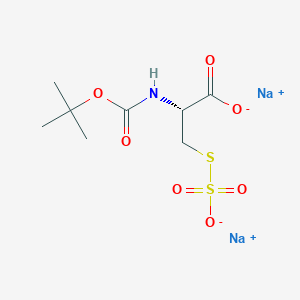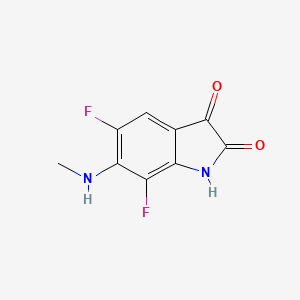
5,7-Difluoro-6-(methylamino)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-6-(methylamino)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 5 and 7, and a methylamino group at position 6, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C. This reaction consistently yields the corresponding indoline derivative . The process may involve several steps, including halogenation, amination, and cyclization reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Difluoro-6-(methylamino)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, amines, and organometallic reagents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Difluoro-6-(methylamino)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indoline-2,3-dione: A parent compound with similar structural features but lacking the fluorine and methylamino groups.
5,6-Difluoroindoline-2,3-dione: Similar to 5,7-Difluoro-6-(methylamino)indoline-2,3-dione but without the methylamino group.
6-Methylaminoindoline-2,3-dione: Lacks the fluorine atoms present in this compound.
Uniqueness
The presence of both fluorine atoms and the methylamino group in this compound imparts unique chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
5,7-difluoro-6-(methylamino)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6F2N2O2/c1-12-7-4(10)2-3-6(5(7)11)13-9(15)8(3)14/h2,12H,1H3,(H,13,14,15) |
Clave InChI |
ALCGALSUZLIBGE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
